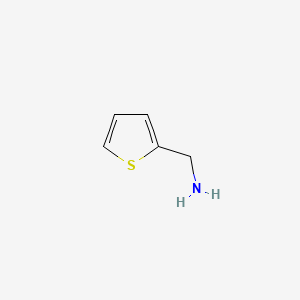

2-Thiophenemethylamine

描述

Historical Perspectives and Evolution in Organic Synthesis Research

The study of thiophene (B33073) and its derivatives dates back to 1882, when Victor Meyer first identified thiophene as a contaminant in benzene (B151609). nih.gov This discovery opened a new chapter in heterocyclic chemistry. While specific historical records detailing the first synthesis of 2-thiophenemethylamine (B147629) are not prominently highlighted in broad reviews, its evolution is intrinsically linked to the broader development of synthetic methodologies for thiophene derivatives.

The synthesis of this compound has been approached through various chemical pathways. A common method involves the reductive amination of 2-thiophenecarboxaldehyde. patsnap.com Another established route is the reduction of 2-thiophenecarbonitrile. The development of more efficient and scalable synthesis methods has been a continuous effort in organic synthesis research. For instance, one patented method describes the synthesis from 2-thiophenecarboxaldehyde using hydroxylamine (B1172632) inorganic acid salt and zinc powder, achieving a molar yield of over 61%. patsnap.com

Initially utilized as a straightforward intermediate, the role of this compound has expanded over time. It has become a key reactant in multicomponent reactions, a strategy in organic synthesis that allows for the construction of complex molecules in a single step. For example, it has been used in copper-catalyzed multicomponent reactions to synthesize benzothiazoles. rsc.org Its application has also been noted in organocatalyzed asymmetric reductive amination of ketones and in metal-free aerobic oxidative coupling of amines to imines, showcasing its evolution from a simple building block to a versatile tool in advanced synthetic methodologies. sigmaaldrich.comfishersci.fi

Significance of the Thiophene Moiety in Contemporary Chemical Research

The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its structure is considered a bioisostere of the benzene ring, exhibiting similar physicochemical properties such as boiling point, which allows it to mimic benzene in biological systems while offering unique electronic properties and sites for chemical modification. cognizancejournal.com This bioisosteric relationship has made thiophene and its derivatives, including this compound, highly valuable in drug discovery. nih.gov

The sulfur atom in the thiophene ring is a key feature, enhancing drug-receptor interactions through potential hydrogen bonding and other non-covalent interactions. nih.gov Thiophene-containing compounds have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govcognizancejournal.comresearchgate.net Consequently, the thiophene moiety has been integrated into numerous FDA-approved drugs. nih.gov

Beyond medicine, the thiophene ring is significant in materials science. Thiophene-based polymers, such as poly(3-hexylthiophene), are extensively studied as organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govchemicalbook.com The electron-rich nature of the thiophene ring facilitates charge transport, making these materials suitable for electronic devices.

Interdisciplinary Relevance and Emerging Research Trajectories

The applications of this compound span multiple scientific disciplines, underscoring its interdisciplinary importance. Its role as a versatile reactant has led to its use in creating a wide range of functional molecules and materials.

Medicinal Chemistry: this compound is a crucial precursor for synthesizing a variety of bioactive compounds. Research has shown its use in the preparation of:

Serotonin (B10506) 5-HT1A receptor antagonists , which have shown potential neuroprotective effects. chemicalbook.comsigmaaldrich.com

Covalent inhibitors of thrombin , where incorporating a this compound fragment enhanced the compound's potency. acs.org

Inducible nitric oxide synthase (iNOS) dimerization inhibitors , which are explored for their anti-inflammatory potential. chemicalbook.comsigmaaldrich.com

It is also a key intermediate in the synthesis of the diuretic azosemide (B1666452) and certain anti-tumor drugs. patsnap.comchembk.com

Materials Science: In materials science, this compound is employed in the synthesis of advanced functional materials:

Optoelectronic Materials: It is a reactant in the creation of optoelectronic segmented polyurethanes. evitachem.comchemicalbook.comsigmaaldrich.com

Solar Cells: It has been investigated as a potential ligand replacement in poly(3-hexylthiophene)/CdSe hybrid solar cells and as a passivating agent in wide-bandgap perovskite solar cells to reduce voltage loss and improve efficiency. chemicalbook.commdpi.com

High-Performance Polymers: It is used to synthesize novel bio-based benzoxazine (B1645224) resins. nih.govresearchgate.netresearchgate.net These thermosetting polymers exhibit outstanding thermal stability and high char yields, making them promising candidates for fire-resistant applications. researchgate.netresearchgate.net For example, a benzoxazine resin derived from resveratrol (B1683913) and this compound demonstrated a char yield of 66.3% at 800 °C. researchgate.net

Emerging Research: Emerging research trajectories for this compound focus on creating sophisticated functional systems:

Biomimetic Models: It is used to synthesize triazole-linked-thiophene conjugates that serve as models for studying metal detoxification and oxidative stress, mimicking biological systems like metallothionein. fishersci.fichemicalbook.comsigmaaldrich.com

Fluorescent Sensors: The compound is a building block for fluorescent chemical sensors. For instance, a naphthalene-thiophene hybrid molecule derived from it functions as a logic gate that can detect Zinc (Zn²⁺) and acetate (B1210297) (OAc⁻) ions, while another derivative was designed as a highly selective sensor for Palladium (Pd²⁺) ions. sigmaaldrich.comsigmaaldrich.com

Advanced Polymers: Research into sulfur-containing polybenzoxazines derived from this compound is revealing new insights into polymerization mechanisms and thermal degradation, paving the way for more environmentally friendly, flame-retardant polymers. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKJJPMGAWGYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075343 | |

| Record name | 2-Thiophenemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27757-85-3, 7404-63-9, 55230-88-1 | |

| Record name | 2-Thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27757-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Thienylmethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Thienylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027757853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055230881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-thienylmethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-thienylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations Involving 2 Thiophenemethylamine

Methodologies for Derivatization and Conjugate Synthesis

Synthesis of Triazole-Linked Thiophene (B33073) Conjugates

The synthesis of 1,2,3-triazole-linked thiophene conjugates represents a significant area of chemical synthesis, leveraging the principles of "click chemistry" for the creation of complex molecular architectures. nih.govresearchgate.net The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, valued for its high efficiency, stereospecificity, mild reaction conditions, and broad scope. rsc.orgchemistryviews.org This methodology is ideally suited for covalently linking a 2-thiophenemethylamine (B147629) moiety to other molecular fragments through a stable triazole linker.

The copper(I) catalyst is central to the reaction's success, dramatically accelerating the rate of cycloaddition compared to the uncatalyzed thermal process. rsc.org It is typically generated in situ by reducing a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. chemistryviews.org The reaction is robust and can be performed in a variety of solvents, including aqueous mixtures, making it compatible with a wide range of functional groups. nih.gov This versatility allows for the conjugation of the this compound unit to diverse molecular entities, including biomolecules, polymers, and functional small molecules, for applications in medicinal chemistry and materials science. nih.govresearchgate.net

Table 1: Key Components and Conditions for CuAAC Synthesis of Triazole-Linked Thiophene Conjugates

| Component | Role | Example | Key Considerations |

|---|---|---|---|

| Thiophene Precursor | Source of the thiophene moiety | 2-(azidomethyl)thiophene (derived from this compound) | Must be converted to an azide (B81097) to participate in the cycloaddition. |

| Alkyne Substrate | Coupling partner | Phenylacetylene, Propargyl alcohol | Must be a terminal alkyne for the Cu(I)-catalyzed reaction. |

| Catalyst | Accelerates the cycloaddition reaction | Copper(I) iodide (CuI) or CuSO₄/Sodium Ascorbate | Cu(I) is the active catalytic species. |

| Solvent | Reaction medium | t-BuOH/H₂O, DMF, DMSO | Choice depends on substrate solubility; aqueous systems are common. |

| Ligand (Optional) | Stabilizes Cu(I) and enhances reaction rate | Tris-(benzyltriazolylmethyl)amine (TBTA) | Can prevent catalyst oxidation and improve efficiency. |

Organocatalyzed Asymmetric Reductive Amination of Ketones

Organocatalyzed asymmetric reductive amination provides a powerful, metal-free method for the synthesis of chiral secondary amines from prochiral ketones. This transformation is highly valuable for producing enantiomerically enriched compounds. The reaction utilizes this compound as the amine source, which reacts with a ketone to form a chiral product.

The process typically involves three key components: the ketone substrate, this compound, a chiral organocatalyst, and a suitable hydrogen source. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, are highly effective catalysts for this transformation. organic-chemistry.org The hydrogen donor is frequently a Hantzsch ester, which provides a mild and selective source of hydride.

The catalytic cycle proceeds through several steps. First, the chiral phosphoric acid activates the ketone, facilitating its condensation with this compound to form a prochiral enamine or iminium ion intermediate. The chiral catalyst then forms a stereochemically defined ion pair with this intermediate. This chiral complex directs the subsequent reduction step, where the Hantzsch ester delivers a hydride to a specific face of the iminium ion. This facial selectivity, controlled by the chiral environment of the catalyst, results in the formation of the secondary amine product with high levels of enantioselectivity. organic-chemistry.org This methodology allows for the synthesis of a wide array of chiral amines incorporating the thiophen-2-ylmethyl scaffold.

Table 2: Components for Organocatalyzed Asymmetric Reductive Amination

| Component | Function | Typical Reagent(s) |

|---|---|---|

| Ketone | Prochiral electrophile | Acetophenone, Cyclohexanone |

| Amine | Nucleophile | This compound |

| Organocatalyst | Chiral proton source, controls stereochemistry | Chiral Phosphoric Acid (e.g., TRIP) |

| Reductant | Hydride source | Hantzsch Ester |

| Solvent | Reaction medium | Toluene, Dichloromethane |

Metal-Free Aerobic Oxidative Coupling of Amines to Imines

The synthesis of imines from primary amines is a fundamental transformation in organic chemistry. Metal-free aerobic oxidative coupling offers an environmentally benign alternative to traditional metal-catalyzed methods. In this process, this compound can be coupled with another primary amine under aerobic conditions to form an N-substituted imine.

This transformation typically relies on the use of an organocatalyst, such as an N-hydroxyphthalimide (NHPI) derivative, in the presence of oxygen or air as the terminal oxidant. The reaction mechanism often involves a radical pathway initiated by the catalyst. The catalyst facilitates the abstraction of a hydrogen atom from the amine, leading to the formation of an amino radical. Subsequent steps lead to the formation of the imine C=N double bond and water as the sole byproduct.

The reaction conditions are generally mild, avoiding the need for harsh reagents or heavy metal catalysts. The scope of the reaction can be extended to the self-coupling of this compound to produce the corresponding symmetric imine, or its cross-coupling with other primary amines to generate unsymmetrical imines. These imine products are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles and other functional molecules.

Table 3: Conditions for Metal-Free Aerobic Oxidative Coupling

| Parameter | Description | Typical Conditions |

|---|---|---|

| Amine Substrate(s) | Starting material(s) | This compound (alone or with another primary amine) |

| Catalyst | Facilitates the oxidation | N-hydroxyphthalimide (NHPI) or derivatives |

| Oxidant | Terminal oxidant | Molecular Oxygen (O₂) or Air |

| Solvent | Reaction medium | Acetonitrile, Toluene |

| Temperature | Reaction temperature | 80-120 °C |

Condensation Reactions for Schiff Base Formation

The formation of Schiff bases (or imines) through the condensation of a primary amine with an aldehyde or ketone is a classic and highly efficient chemical reaction. This compound readily participates in this reaction, serving as the amine component to produce a wide variety of thiophene-containing Schiff bases.

The reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically catalyzed by an acid or base, or simply by heating, to yield the final imine product. The removal of water is crucial as it drives the reaction equilibrium towards the product.

This method is exceptionally versatile due to the vast commercial availability of diverse aldehydes and ketones. By selecting different carbonyl partners, a large library of Schiff bases with varying steric and electronic properties can be synthesized. These compounds are important in coordination chemistry as ligands for metal complexes and as intermediates in the synthesis of various heterocyclic systems and biologically active molecules. The thiophene ring in these structures can significantly influence their chemical and physical properties.

Table 4: Synthesis of Schiff Bases from this compound

| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |

|---|---|---|---|

| This compound | Substituted Aldehyde (e.g., Salicylaldehyde) | N-(Thiophen-2-ylmethyl) aldimine | Reflux in ethanol, often with catalytic acid (e.g., acetic acid) |

Incorporation into Benzoxazine (B1645224) Monomers and Polybenzoxazine Resins

This compound is a valuable primary amine for the synthesis of advanced polymer materials, specifically polybenzoxazine resins. The process begins with the synthesis of a benzoxazine monomer through a Mannich-type condensation reaction involving a phenol, formaldehyde, and this compound.

In this reaction, the three components are typically heated together, leading to the formation of a 1,3-benzoxazine heterocyclic ring. The this compound moiety becomes incorporated into the final monomer structure, attached to the nitrogen atom of the oxazine (B8389632) ring. The presence of the thiophene group is significant as it can impart unique properties to the resulting polymer, such as improved thermal stability, specific electronic characteristics, or the ability to coordinate with metals.

Once the thiophene-functionalized benzoxazine monomer is synthesized and purified, it can undergo thermally induced ring-opening polymerization. Upon heating, the oxazine ring opens and polymerizes to form a highly cross-linked polybenzoxazine network. These thermosetting resins are known for their excellent properties, including high thermal stability, low water absorption, good flame retardancy, and high mechanical strength. The incorporation of the thiophene unit from this compound provides a route to tailor these properties for specialized high-performance applications.

Table 5: Steps for Polybenzoxazine Synthesis with this compound

| Step | Description | Key Reactants |

|---|---|---|

| 1. Monomer Synthesis | Mannich condensation to form the benzoxazine ring. | Phenol, Formaldehyde, this compound |

| 2. Polymerization | Thermally activated ring-opening polymerization of the monomer. | Thiophene-functionalized benzoxazine monomer |

Synthesis of Optoelectronic Segmented Polyurethanes

This compound can be utilized as a chain extender in the synthesis of segmented polyurethanes, creating materials with tailored optoelectronic properties. Segmented polyurethanes are block copolymers consisting of alternating "hard" and "soft" segments, which allows for precise control over their physical and mechanical properties.

The synthesis is typically a two-step process. In the first step, a prepolymer is formed by reacting a diisocyanate with a long-chain polyol (which will form the soft segment). In the second step, this prepolymer is reacted with a chain extender, which is a low molecular weight diol or diamine. By using a derivative of this compound as a chain extender (for instance, a diol containing the thiophene moiety), the thiophene unit can be strategically placed within the hard segments of the polymer backbone.

The incorporation of the electron-rich thiophene ring into the polymer structure can significantly influence its electronic properties. Thiophene-containing polymers are known for their conductivity and fluorescence, making these polyurethanes potentially suitable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs), sensors, or photovoltaic devices. The specific architecture of the hard and soft segments allows for the tuning of both the mechanical integrity and the optoelectronic performance of the final material.

Table 6: Components of Thiophene-Containing Segmented Polyurethanes

| Component | Role in Polymer Structure | Example Compound |

|---|---|---|

| Diisocyanate | Forms the basis of the hard segment | Methylene (B1212753) diphenyl diisocyanate (MDI) |

| Polyol | Forms the soft segment | Poly(tetramethylene glycol) (PTMG) |

| Chain Extender | Completes the hard segment | Diol derivative of this compound |

Homo-Coupling Reactions of Amines for Imine Derivatives

The synthesis of imines through the oxidative homo-coupling of primary amines represents an efficient and atom-economical approach. This transformation typically involves the use of a catalyst and an oxidant to facilitate the formation of the carbon-nitrogen double bond, with byproducts often being limited to water and ammonia (B1221849). google.com Various catalytic systems have been developed for this purpose, utilizing transition metals such as cobalt, ruthenium, and manganese, which have demonstrated high efficacy under mild reaction conditions. google.comacs.org

A notable and unexpected example of this reaction involves this compound itself. In a study focused on the synthesis of silver(I) complexes, researchers observed the Ag(I)-promoted homo-coupling of this compound. mdpi.commdpi.com The reaction occurred in situ following the hydrolytic cleavage of a different imine ligand. The resulting this compound molecules then coupled to form a new imine, (E)-1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)methanimine, which subsequently coordinated to the Ag(I) center. mdpi.com This discovery highlights a novel synthetic route for imine derivatives, demonstrating that transition metals can act as catalysts for the conversion of amines to imines without the need for external oxidants or aerobic conditions. mdpi.com

This Ag(I)-promoted reaction underscores the reactivity of this compound and provides an alternative pathway to traditional condensation reactions for synthesizing symmetrical imines. The process is significant as it proceeds from the amine without the corresponding aldehyde, showcasing a direct oxidative coupling pathway.

Table 1: Catalytic Systems for Oxidative Homo-Coupling of Primary Amines

| Catalyst System | Oxidant | Substrate Scope | Key Features | Reference |

| CoCl₂·6H₂O | Air | Aromatic, heteroaromatic, aliphatic amines | Water-soluble, reusable catalyst, good to excellent yields (up to 96%). | google.com |

| [Et₃NH]₂[Ru(dipic)Cl₃] | Air | Primary amines, cross-coupling with anilines | High efficiency, solvent-free conditions, atom-economical. | google.com |

| α-MnO₂ | TBHP | Benzylic, heterocyclic, aliphatic amines | Heterogeneous catalyst, room temperature reaction. | acs.org |

| Ag(I) ion | None (promoted) | This compound | Unexpected in situ formation following hydrolysis of another imine. | mdpi.commdpi.com |

Mechanistic Investigations of this compound Reactions

Elucidation of Organocatalytic Reaction Pathways

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. When primary amines like this compound participate in organocatalytic reactions, particularly with carbonyl compounds, the mechanism typically proceeds through one of two primary covalent pathways: enamine catalysis or iminium catalysis. rsc.org

In enamine catalysis , the primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate after dehydration. nih.gov This enamine is more nucleophilic than its corresponding enol or enolate, allowing it to react with various electrophiles. The chiral environment of the organocatalyst directs the stereochemical outcome of the reaction. After the key bond-forming step, the intermediate is hydrolyzed to release the product and regenerate the catalyst. researchgate.net

In iminium catalysis , the primary amine condenses with an α,β-unsaturated carbonyl compound to form a positively charged iminium ion. rsc.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack at the β-position. The catalyst effectively shields one face of the molecule, leading to a highly stereoselective transformation. Hydrolysis of the resulting intermediate yields the final product and regenerates the organocatalyst. mdpi.com

A key application where these pathways are relevant is in organocatalytic reductive amination. This process involves the in-situ formation of an imine from an amine (e.g., this compound) and a carbonyl compound, which is then reduced without being isolated. nih.gov The mechanism relies on the initial condensation to form the imine or iminium ion, which is then reduced by a hydride source. nih.govresearchgate.net The efficiency and stereoselectivity of the reaction are governed by the chiral organocatalyst, which facilitates both the imine formation and the subsequent stereoselective reduction. nih.govyork.ac.uk

Kinetics and Thermodynamics of Imine Formation Mechanisms

Reaction Mechanism Steps:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair on the nitrogen assists in the elimination of water, forming a C=N double bond and yielding a protonated imine (iminium ion).

Deprotonation: The iminium ion is deprotonated to give the final, neutral imine product.

The reaction rate is highly pH-dependent, typically reaching a maximum around a pH of 4-5. lumenlearning.com At low pH, most of the amine is protonated and non-nucleophilic, slowing the initial addition step. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate effectively.

The position of the equilibrium is influenced by several factors. The formation of the imine is entropically disfavored as two reactant molecules combine into one product molecule (plus water). masterorganicchemistry.com According to Le Châtelier's principle, the equilibrium can be shifted toward the product by removing water as it is formed, often through the use of a Dean-Stark apparatus or a dehydrating agent. mdpi.com

Kinetic and thermodynamic studies on dynamic covalent libraries of imines show that different imines can form at different rates. nih.gov In a competitive system, a kinetically favored product may form rapidly but can be replaced over time by a more thermodynamically stable product due to the reversibility of the reaction. nih.govresearchgate.net Factors such as steric hindrance and the electronic properties of the amine and aldehyde substituents can significantly affect both the rate of formation and the final equilibrium position. nih.gov For instance, studies with aromatic aldehydes have shown that electron-withdrawing or -donating groups alter the stability of the resulting imines and their protonated forms. nih.gov

Polymerization Mechanisms in Benzoxazine Systems

This compound serves as a valuable primary amine for the synthesis of novel benzoxazine monomers. These monomers can undergo thermally activated ring-opening polymerization (ROP) to produce high-performance polybenzoxazine thermosets. The polymerization mechanism of benzoxazines derived from this compound is distinct from that of many traditional benzoxazines due to the active participation of the thiophene ring.

The conventional ROP of benzoxazines is a cationic process initiated by the cleavage of the C-O bond in the oxazine ring, which can be catalyzed by acidic species (either externally added or present as impurities like residual phenols). nih.gov This generates a carbocation or an iminium ion, which then propagates by reacting with other benzoxazine rings, leading to the formation of a cross-linked network characterized by phenolic, ether, and Mannich bridge linkages. nih.gov

In benzoxazine systems incorporating this compound, the polymerization can be initiated at a significantly lower temperature. researchgate.net This is attributed to the synergistic reaction involving the thiophene ring, which provides an alternative polymerization pathway alongside the traditional oxazine ROP. The thiophene ring can participate in electrophilic substitution reactions, contributing to the crosslinking of the polymer network. This multi-pathway polymerization leads to a more complex final structure but also enhances properties such as thermal stability. researchgate.net

The proposed mechanism involves not only the opening of the oxazine ring but also crosslinking reactions directly involving the activated positions on the thiophene moiety. This dual-polymerization behavior results in a thermoset with a high char yield and excellent thermal properties.

Table 2: Polymerization Characteristics of a Benzoxazine Monomer (Dd-tma) Derived from Daidzein and this compound

| Property | Value | Significance | Reference |

| Onset Polymerization Temp. | 208 °C | Lower than many traditional benzoxazines, indicating catalytic effect of thiophene. | |

| Peak Polymerization Temp. | 225 °C | Indicates the temperature of maximum polymerization rate. | |

| Td5 (5% weight loss temp.) | 326 °C | High value indicates good initial thermal stability of the resulting polybenzoxazine. | |

| Td10 (10% weight loss temp.) | 384 °C | Demonstrates sustained thermal stability at elevated temperatures. | |

| Char Yield (Yc) at 800 °C | 62.8% | A high char yield is indicative of excellent flame retardancy and thermal performance. |

Nucleophilic Substitution Mechanisms in Grafting Polymerization

Grafting polymerization is a method used to modify the properties of a polymer by covalently attaching new polymer chains (grafts) to its backbone. The primary amine group of this compound makes it a suitable nucleophile for grafting onto polymer backbones that contain electrophilic functional groups, primarily through a "grafting-to" approach. The mechanism of this process is a nucleophilic substitution reaction.

In this mechanism, the lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking an electrophilic center on the polymer backbone. The specific type of nucleophilic substitution depends on the nature of the electrophilic group.

Common Mechanistic Pathways:

Reaction with Alkyl Halides: If the polymer backbone contains alkyl halide groups (e.g., poly(vinyl chloride) or brominated polystyrene), this compound can displace the halide via an SN2 reaction, forming a secondary amine linkage and grafting the thiophenemethylamine moiety to the polymer.

Reaction with Epoxides: For polymers with pendant epoxide groups (e.g., glycidyl (B131873) methacrylate (B99206) copolymers), the amine can perform a nucleophilic ring-opening of the epoxide. This reaction is highly efficient and results in a β-hydroxy amine linkage.

Reaction with Anhydrides: Polymers containing cyclic anhydride (B1165640) groups, such as poly(styrene-co-maleic anhydride), are particularly susceptible to nucleophilic attack by amines. This compound can attack one of the carbonyl carbons of the anhydride, leading to a ring-opening reaction. mdpi.com This forms an amide bond and a carboxylic acid, effectively grafting the amine to the polymer backbone. mdpi.com

The success of the grafting process depends on factors such as the solvent, temperature, and steric accessibility of the electrophilic sites on the polymer chain. By utilizing the nucleophilicity of its primary amine, this compound can be effectively used to functionalize a wide range of polymers, imparting the unique electronic and chemical properties of the thiophene ring onto the bulk material. google.com

Design and Synthesis of Novel Derivatives and Analogs

This compound is a versatile building block in organic synthesis, utilized as a reactant for creating a diverse range of novel derivatives and analogs with specific functional properties. Its primary amine group readily participates in reactions such as amidation, imine formation, and nucleophilic substitution, while the thiophene ring offers sites for further functionalization and imparts unique electronic and structural characteristics to the final molecules.

Researchers have employed this compound in the synthesis of various targeted compounds:

Fluorescent Sensors: It has been used to prepare fluorescent sensors for detecting metal ions. For example, a naphthalimide derivative incorporating this compound was designed as a highly sensitive and selective sensor for Pd²⁺ ions. mdpi.com

Serotonin (B10506) Receptor Antagonists: The compound serves as a key reactant in the synthesis of antagonists for the serotonin 5-HT₁A receptor, which have potential neuroprotective effects against ischemic cell damage. mdpi.com

Enzyme Inhibitors: It is a precursor for imidazole- and piperonyl-containing thiadiazoles and pyrimidines, which have been investigated as inhibitors of inducible nitric oxide synthase (iNOS) dimerization. mdpi.com

Biomimetic Models: Triazole-linked thiophene conjugates have been synthesized from this compound to serve as biomimetic models for studying metal detoxification and oxidative stress processes involving metallothionein. mdpi.comnih.gov

Biologically Active Heterocycles: It has been reacted with various precursors to synthesize novel thiophenes and thieno[2,3-d]pyrimidines evaluated for their cytotoxic activity as potential tyrosine kinase inhibitors.

The synthesis of these derivatives often involves multi-step reaction sequences where this compound is introduced to provide the critical thiophene-methylamine scaffold.

Table 3: Examples of Novel Compounds Synthesized from this compound

| Compound Class | Synthetic Application | Target Functionality | Reference(s) |

| Naphthalimide Derivatives | Reactant in condensation reaction | Fluorescent Pd²⁺ sensor | mdpi.com |

| Pyridinyl Imine Complexes | Formation of Schiff base ligand | Ag(I) complexes with potential biological activity | mdpi.com |

| Thieno[2,3-d]pyrimidines | Multi-step synthesis involving amine functionalization | Cytotoxic agents, tyrosine kinase inhibitors | |

| Triazole-linked Conjugates | Click chemistry or other coupling reactions | Biomimetic models for metallothionein | mdpi.comnih.gov |

| Substituted Pyrimidines | Reaction with enaminones | Biologically active heterocycles |

Coordination Chemistry and Ligand Applications of 2 Thiophenemethylamine

Synthesis and Characterization of Metal Complexes

2-Thiophenemethylamine (B147629) serves as a versatile building block in coordination chemistry, primarily due to the presence of a primary amine group and the thiophene (B33073) ring, which can offer the sulfur atom as an additional coordination site. Its derivatives are readily employed in the synthesis of a wide array of metal complexes.

The amine functionality of this compound allows it to be a precursor for ligands that coordinate with a variety of transition metals and lanthanides.

Ag(I), Cu(II), and Zn(II): Schiff base ligands derived from this compound or its related thiophene aldehydes readily form complexes with copper(II) and zinc(II). ijcrt.orgrsc.org For instance, the interaction of a poly-functional ligand derived from o-vanillin and this compound with Cu(II) and Zn(II) ions leads to the formation of stable coordination compounds. rsc.org The synthesis typically involves refluxing an ethanolic solution of the Schiff base ligand with the corresponding metal(II) salt, resulting in the precipitation of the complex. nih.gov Similarly, an imine derivative of this compound has been complexed with silver(I) perchlorate (B79767) to yield a four-coordinate complex. mdpi.com The molar conductance data for some Cu(II) and Zn(II) complexes indicate they are non-electrolytes, whereas others show electrolytic nature. nih.govnih.gov Magnetic susceptibility measurements often suggest octahedral geometries for Cu(II) complexes. nih.gov

Lanthanides (Er(III), La(III), Yb(III)): The coordination chemistry of lanthanides with Schiff base ligands, including those derived from thiophene precursors, has been explored. Mononuclear complexes of Erbium(III) and Ytterbium(III) have been synthesized using tripodal Schiff base ligands derived from o-vanillin. lew.ro The synthesis involves the reaction of the pre-formed ligand with the respective lanthanide nitrate (B79036) salt in a mixed solvent system. lew.ro Furthermore, heterometallic complexes containing both Ytterbium and Lanthanum, such as [YbLaYb], have been prepared, demonstrating the capacity of these ligands to accommodate multiple metal ions. ub.edu The functionalization of mesoporous materials with ternary lanthanide complexes, including those of Er(III) and Yb(III) containing a thienyl group, has also been achieved to create materials that emit in the near-infrared range. researchgate.net

Ru(III): Ruthenium complexes have been synthesized using thiophene-based ligands. nih.govfrontiersin.org For example, half-sandwich organo-ruthenium(II) complexes have been prepared with thiosemicarbazone ligands derived from 5-nitro-2-carboxyaldehyde-thiophene. frontiersin.org These syntheses demonstrate that the thiophene-derived ligands bind to the ruthenium center as bidentate ligands, coordinating through the thiocarbonyl sulfur and azomethine nitrogen atoms. frontiersin.org Molar conductance measurements for these complexes suggest a 1:1 electrolytic behavior. frontiersin.org

The primary amine group of this compound is a key functional handle for constructing more elaborate ligand architectures, particularly Schiff bases and other poly-functional chelators.

Schiff Base Ligands: The most common strategy involves the condensation reaction between this compound, or more frequently, the related 2-thiophene carboxaldehyde, and a primary amine. ijcrt.orgnih.gov This reaction yields an imine or azomethine group (-C=N-), which is a key coordination site in many Schiff base ligands. semanticscholar.orgidosr.org These ligands can be designed to have multiple donor atoms (e.g., N, S, O), making them effective multidentate chelators for metal ions. nih.govnih.gov For instance, a Schiff base synthesized from 2-thiophene carboxaldehyde and 2-aminobenzoic acid was shown to coordinate to metal ions in a terdentate fashion via the carboxylate oxygen, azomethine nitrogen, and thiophene sulfur. nih.gov

Poly-functional Ligands: Beyond simple Schiff bases, this compound can be incorporated into more complex, poly-functional ligand systems. One approach involves reacting it with phosphorus-containing molecules. The reactions of this compound with diphenylphosphine (B32561) derivatives yield thiophene-2-(N-diphenylphosphino)methylamine and thiophene-2-[N,N-bis(diphenylphosphino)methylamine]. hacettepe.edu.tr These phosphine-functionalized amine ligands can then be reacted with metal precursors to form complexes with metals like Palladium(II) and Platinum(II). hacettepe.edu.tr Another example is the creation of a poly-functional ligand from o-vanillin and this compound, which combines N and O donor sites and coordinates with Cu(II) and Zn(II). rsc.org

Structural Elucidation of Coordination Compounds

The precise geometry and bonding within metal complexes of this compound derivatives are determined using a combination of single-crystal X-ray diffraction and various spectroscopic methods.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline coordination compounds. cam.ac.uk Studies on complexes with ligands derived from this compound and related precursors have revealed diverse coordination geometries.

A Zinc(II) complex with a thiophene-derived Schiff base ligand, [Zn(DE)Cl₂], was found to have a distorted tetrahedral geometry around the metal center. nih.gov

The interaction of a poly-functional ligand derived from o-vanillin and this compound (oVATPNH₂) with Cu(II) resulted in a complex, [Cu(oVATPNH₂)₂], with a nearly square planar environment around the copper ion. rsc.org The corresponding Zn(II) complex, [Zn(oVATPNH₂)₂], exhibited a distorted tetrahedral coordination arrangement. rsc.org

In an unexpected result, a Schiff base from 4-pyridinecarboxaldehyde (B46228) and this compound complexed with Ag(I) showed that the amine part homo-coupled to form a new imine ligand derivative in situ before coordinating to the silver center. mdpi.com

The crystal structures of palladium(II) and platinum(II) complexes of thiophene-2-[N,N-bis(diphenylphosphino)methylamine] have also been determined, providing precise bond length and angle data. hacettepe.edu.tr

X-ray analysis of half-sandwich ruthenium(II) complexes confirmed that the thiosemicarbazone ligands, derived from thiophene aldehydes, coordinate in a bidentate fashion through the sulfur and azomethine nitrogen atoms. frontiersin.org

| Complex | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [Zn(DE)Cl₂] | Zn(II) | Distorted Tetrahedral | nih.gov |

| [Cu(oVATPNH₂)₂] | Cu(II) | Nearly Square Planar | rsc.org |

| [Zn(oVATPNH₂)₂] | Zn(II) | Distorted Tetrahedral | rsc.org |

| [Pd((Ph₂P)₂NCH₂-C₄H₃S)Cl₂] | Pd(II) | Not specified | hacettepe.edu.tr |

| Ru(II) Thiosemicarbazone Complex | Ru(II) | Bidentate N,S-coordination | frontiersin.org |

Spectroscopic techniques provide crucial evidence for the coordination of the ligand to the metal ion in solution and in the solid state.

Infrared (IR) Spectroscopy: IR spectroscopy is widely used to confirm the formation of Schiff bases and their subsequent coordination to metal ions. The IR spectrum of a Schiff base ligand typically shows a characteristic stretching vibration band for the azomethine (C=N) group. nih.gov Upon complexation, this band often shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal center. nih.govresearchgate.net For example, in one study, the ν(C=N) vibration shifted from 1613 cm⁻¹ in the free ligand to the 1644–1630 cm⁻¹ range in the metal complexes. nih.gov The absence or shift of N-H stretching vibrations can also indicate deprotonation and coordination. mdpi.com The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations, further confirming the metal-ligand bond formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes, primarily for diamagnetic metal ions like Zn(II). ijcrt.orghacettepe.edu.tr The chemical shifts of protons and carbons near the coordination sites change upon complexation, providing insight into the ligand's binding mode.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. For instance, the electronic spectra of Co(II) complexes with thiophene-derived Schiff bases displayed absorption bands suggesting a high-spin octahedral geometry. nih.gov The shifting of ligand-centered transition bands to longer wavelengths in the complexes is also indicative of coordination with the central metal ion. researchgate.net

| Spectroscopic Technique | Observed Change | Indication | Reference |

|---|---|---|---|

| FT-IR | Shift in ν(C=N) stretching vibration | Coordination of azomethine nitrogen | nih.govresearchgate.net |

| FT-IR | Appearance of new bands in the low-frequency region | Formation of M-N and M-S bonds | nih.gov |

| UV-Vis | Shift of ligand transition bands to longer wavelengths | Coordination of ligand to metal ion | researchgate.net |

| UV-Vis | Appearance of d-d transition bands | Information on coordination geometry (e.g., octahedral for Co(II)) | nih.gov |

Role as a Ligand in Catalytic Systems

Metal complexes featuring ligands derived from this compound have shown promise as catalysts in important organic transformations. The ligand framework can influence the stability, activity, and selectivity of the metallic center.

Palladium(II) complexes containing phosphino-functionalized amine ligands derived from this compound, specifically [Pd(Ph₂PNHCH₂-C₄H₃S)₂Cl₂] and [Pd((Ph₂P)₂NCH₂-C₄H₃S)Cl₂], have been tested as pre-catalysts. hacettepe.edu.tr These complexes demonstrated catalytic activity in Heck and Suzuki cross-coupling reactions, which are fundamental C-C bond-forming reactions in synthetic chemistry. hacettepe.edu.tr Similarly, ruthenium complexes bearing thiophene-based N-heterocyclic carbene ligands have been synthesized and evaluated as catalysts for ring-closing metathesis (RCM) and ene-yne reactions. nih.gov The broader field of transition metal complexes with thiosemicarbazone ligands, a class readily accessible from thiophene aldehydes, has also been reviewed for applications in cross-coupling reactions. mdpi.com Nickel-based catalysts are also noted for their role in the catalyst transfer polymerization of thiophenes, a process crucial for producing polythiophenes for electronic applications. chemrxiv.org

Application in Oxidative Coupling Catalysis

A thorough review of scientific literature did not yield specific examples of this compound or its metal complexes being employed as catalysts for oxidative coupling reactions. Research in this area has focused on the oxidative coupling of thiophene-containing substrates or the use of this compound itself as a reactant in metal-free oxidative coupling to form imines, rather than its use as a ligand in a catalytic system for such transformations.

Asymmetric Catalysis Mediated by this compound Derivatives

Derivatives of this compound, particularly chiral Schiff bases, are valuable ligands in the field of asymmetric catalysis. By condensing the primary amine group of this compound with a chiral aldehyde or ketone, or vice-versa (a thiophene aldehyde with a chiral amine), tridentate chiral Schiff base ligands can be synthesized. These ligands can then coordinate with various metal centers to create catalysts for enantioselective transformations.

A prominent example of this approach is the use of vanadium complexes with thiophene-based Schiff base ligands to catalyze the asymmetric oxidation of sulfides to chiral sulfoxides. koreascience.kr Chiral sulfoxides are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. koreascience.krresearchgate.net

In a detailed study, new tridentate chiral Schiff base ligands were synthesized from 3-hydroxythiophene-2-carbaldehyde (B3269524) derivatives and chiral amino alcohols such as (S)-tert-leucinol and (1R,2S)-1-amino-2-indanol. koreascience.kr These ligands were then used to form in situ vanadium complexes that proved to be efficient catalysts for the asymmetric oxidation of various sulfides to their corresponding sulfoxides using hydrogen peroxide (H₂O₂) as a green oxidant. koreascience.kr

The general catalytic system involves a vanadium precursor, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), and the thiophene-derived chiral Schiff base ligand. The active catalyst, a vanadium complex, facilitates the enantioselective transfer of an oxygen atom from the peroxide to the sulfide (B99878). koreascience.kr

The research demonstrated that these thiophene-based ligands could achieve good to high yields and moderate to good enantioselectivities. For instance, the oxidation of thioanisole (B89551) using a catalyst formed from VO(acac)₂ and a ligand derived from 3-hydroxy-4-methylthiophene-2-carbaldehyde and (S)-tert-leucinol resulted in the corresponding sulfoxide (B87167) with a 77% yield and 71% enantiomeric excess (ee). koreascience.kr The effectiveness of the catalyst was found to be dependent on the specific structure of the ligand and the electronic properties of the sulfide substrate. Generally, thioanisoles with electron-donating or electron-withdrawing groups resulted in lower yields and enantioselectivities compared to unsubstituted thioanisole. koreascience.kr

The results highlight the potential of designing chiral catalysts based on the thiophene scaffold for important asymmetric transformations.

Data sourced from Jeong, Y. C., et al. (2011). koreascience.kr

| Entry | Sulfide Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Thioanisole | 77 | 71 |

| 2 | 4-Methylthioanisole | 75 | 67 |

| 3 | 4-Methoxythioanisole | 72 | 64 |

| 4 | 4-Chlorothioanisole | 68 | 65 |

| 5 | 4-Bromothioanisole | 65 | 66 |

Applications in Materials Science and Engineering

Development of Organic Electronic and Optoelectronic Materials

2-Thiophenemethylamine (B147629) plays a significant role as a precursor and functional component in the synthesis of novel materials for electronic and optoelectronic applications. Its incorporation into polymers, hybrid systems, and molecular complexes has led to advancements in solar cells and molecular logic gates.

In the realm of hybrid solar cells, which combine organic polymers with inorganic nanocrystals, the interface between the two materials is critical for device performance. This compound has been identified as a potential ligand replacement molecule in hybrid solar cells composed of poly(3-hexylthiophene) (P3HT) and cadmium selenide (B1212193) (CdSe) nanocrystals.

The native insulating ligands on CdSe nanocrystals, typically long-chain fatty acids, hinder efficient charge transfer to the P3HT polymer matrix. Replacing these with shorter, more conductive ligands is a key strategy to improve device efficiency. The amine group of this compound can effectively bind to the surface of the CdSe nanocrystals, displacing the original ligands. The thiophene (B33073) moiety is electronically compatible with the P3HT polymer, potentially improving the interfacial electronic coupling and facilitating charge separation and transport, which are crucial for photovoltaic performance.

This compound serves as a crucial reactant in the synthesis of advanced fluorescent chemosensors that can function as molecular logic gates. mdpi.comnih.gov A notable example is the creation of a naphthalene-thiophene hybrid molecule, (Z)-1-((thiophen-2-ylmethylamino)methylene)naphthalen-2(1H)-one, which is prepared through the condensation of this compound and 2-hydroxy-1-naphthaldehyde. mdpi.comnih.govbeilstein-journals.org

This hybrid molecule exhibits "turn-on" fluorescence and behaves as a molecular AND-type logic gate. mdpi.com The fluorescence of the system is activated only in the presence of two specific chemical inputs: zinc ions (Zn²⁺) and acetate (B1210297) ions (OAc⁻). mdpi.com This dual-input requirement allows the molecule to perform a logical AND operation, where the output (fluorescence) is "ON" (1) only when both inputs are present. The molecule has demonstrated high sensitivity for Zn²⁺, with a low detection limit, and has been used for imaging intracellular zinc ions. mdpi.comnih.gov

| Parameter | Value | Significance |

|---|---|---|

| Logic Gate Type | AND | Requires two inputs (Zn²⁺ and OAc⁻) to produce an output. |

| Binding Ratio (Molecule:Zn²⁺) | 1:1 | Indicates the stoichiometry of the complex formation. |

| Association Constant (Kₐ) for Zn²⁺ | 2.05 x 10⁴ M⁻¹ | Measures the binding affinity between the molecule and zinc ions. |

| Zn²⁺ Detection Limit | 3 x 10⁻⁸ M | Demonstrates high sensitivity for zinc ion detection. |

This compound (TMA), or its iodide salt 2-thiophenemethylammonium iodide (TMAI), is effectively used as a spacer cation in the fabrication of two-dimensional (2D) and quasi-2D perovskite solar cells. nih.govnih.govscialert.net These materials have gained attention for their enhanced stability compared to their 3D counterparts. The bulky, hydrophobic nature of the TMA cation helps to form the layered perovskite structure and improves the material's resistance to moisture. nih.govnih.gov

Research has shown that the quality of TMA-based perovskite films, and consequently the solar cell performance, can be significantly improved through the use of additives. nih.govnih.govresearchgate.net A dual-additive strategy employing both methylammonium (B1206745) chloride (MACl) and methylammonium acetate (MAAc) in the preparation of (TMA)₂(MA)₄Pb₅I₁₆ films has proven particularly effective. nih.govnih.gov This approach yields high-quality films with larger grain sizes, stronger crystallinity, and better uniformity. nih.gov The synergistic effect of the dual additives leads to a substantial increase in the power conversion efficiency (PCE) of the resulting solar cells. nih.govnih.govresearchgate.net Specifically, the use of both MACl and MAAc boosted the champion PCE from around 5% to 8.86%. nih.govnih.govresearchgate.net

| Additive(s) | Resulting Film Quality | Champion Power Conversion Efficiency (PCE) |

|---|---|---|

| None | Base film | ~5% |

| MACl | Larger grains, but risk of low-dimensional phase formation with excess | 5.34% |

| MAAc (7.5%) | Improved quality, but risk of defects with excess | 5.64% |

| MACl + MAAc (Dual Additives) | Stronger crystallinity, larger grain size, better uniformity | 8.86% |

Advanced Nanomaterial Functionalization

The chemical properties of this compound make it suitable for modifying the surfaces of nanomaterials, thereby tuning their properties for specific applications. This functionalization is key to creating stable and efficient hybrid systems.

The functionalization of multiwall carbon nanotubes (MWCNTs) is a common strategy to improve their dispersibility and to integrate them into composite materials. This can be achieved through covalent or non-covalent methods. While various amine-containing molecules are used for covalent functionalization and aromatic molecules (including other thiophene derivatives) are used for non-covalent π-π stacking, a review of available research literature does not provide specific examples or detailed studies on the functionalization of multiwall carbon nanotubes using this compound.

Polymer Science and High-Performance Thermosetting Resins

Polymer Science and High-Performance Thermosetting Resins

This compound serves as a crucial amine component in the synthesis of advanced thermosetting resins, particularly in the formulation of bio-based polybenzoxazines. These materials are noted for their excellent thermal and mechanical properties.

Polybenzoxazines are a class of high-performance phenolic resins that exhibit desirable characteristics such as near-zero volumetric shrinkage upon curing, low water absorption, high thermal stability, and excellent flame retardancy. nih.gov The synthesis of benzoxazine (B1645224) monomers is typically achieved through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde. nih.govnih.gov

By utilizing this compound as the primary amine, a thiophene moiety can be incorporated directly into the backbone of the resulting polybenzoxazine. When combined with phenols derived from renewable resources, this approach leads to the creation of bio-based benzoxazine resins. A notable example is the synthesis of a bio-benzoxazine derived from resveratrol (B1683913) and this compound. ujs.edu.cn The presence of the thiophene group from this compound in the polymer structure is intended to enhance the thermal properties and char yield of the final thermoset.

The polymerization of these benzoxazine monomers is initiated thermally through a ring-opening polymerization (ROP) process, which typically occurs at elevated temperatures without the need for a catalyst. nih.gov Differential Scanning Calorimetry (DSC) is used to characterize the curing behavior of the monomer. The DSC thermogram reveals key processing temperatures, including the melting point of the monomer, the onset temperature of polymerization, the temperature of maximum curing, and the final curing temperature. nih.gov For instance, a curcumin-based benzoxazine monomer showed a melting point at 167 °C and a maximum curing temperature at 218 °C. nih.gov The heat liberated during this exothermic polymerization process is also quantified by DSC. nih.gov

Table 1: Illustrative Thermal Properties of a Bio-Based Benzoxazine Monomer During Curing

| Thermal Property | Value (°C) | Description |

| Melting Point (Tm) | 167 | The temperature at which the solid monomer transforms into a liquid. |

| Onset Curing (Tonset) | 184 | The temperature at which the ring-opening polymerization begins. |

| Maximum Curing (Tmax) | 218 | The temperature at which the polymerization rate is at its maximum. |

| Final Curing (Tfinal) | 249 | The temperature at which the polymerization reaction is complete. |

Note: Data presented is based on a representative curcumin-based benzoxazine monomer for illustrative purposes. nih.gov

Cross-Linking of Polypropylene (B1209903) with Thiophene Moieties

This compound is employed in the modification and cross-linking of polypropylene (PP), a widely used commodity thermoplastic. nih.govnih.gov While standard PP has poor melt strength, cross-linking can significantly enhance its rheological properties, thermal stability, and resistance to creep and stress cracking. nih.govresearchgate.net

The process involves two main steps. First, maleated polypropylene (PPgMA) is functionalized with this compound (TMA). nih.govmdpi.com The primary amine group of TMA reacts with the anhydride (B1165640) group of PPgMA, grafting the thiophene moiety onto the polypropylene backbone. mdpi.com

Second, the thiophene-grafted polypropylene is cross-linked using a bismaleimide (B1667444), such as 1,1'-(methylenedi-4,1-phenylene) bismaleimide (BM). nih.govnih.gov The cross-linking occurs via a Diels-Alder reaction between the thiophene diene and the dienophile of the bismaleimide. nih.govnih.gov This reaction is thermally controlled and can be tuned by adjusting the annealing temperature. nih.gov Studies have shown that increasing the annealing temperature from 50 °C to 150 °C leads to a higher degree of cross-linking. nih.gov The resulting cross-linked polypropylene exhibits superior melt properties and enhanced thermal stability compared to the original material, making it suitable for applications like cable insulation and highly foamed materials. nih.govnih.gov

Table 2: Effect of Annealing Temperature on the Complex Viscosity of Thiophene-Cross-linked Polypropylene

| Precursor | Cross-linker | Annealing Temperature (°C) | Outcome |

| PPgMA-g-Thiophenemethylamine | Bismaleimide (BM) | 50 | Moderate degree of cross-linking observed. |

| PPgMA-g-Thiophenemethylamine | Bismaleimide (BM) | 150 | Higher degree of cross-linking and increased complex viscosity. |

Note: This table summarizes findings from studies on the cross-linking of polypropylene using 2-thiophenemethyl amine (TMA) and bismaleimide (BM). nih.govnih.gov

Preparation of Porous Carbon Materials Doped with Sulfur and Nitrogen

Polymers synthesized using this compound are excellent single-source precursors for producing porous carbon materials co-doped with nitrogen (N) and sulfur (S). nih.govresearchgate.net Such heteroatom-doped carbons are highly sought after for applications in energy storage (e.g., batteries and supercapacitors) and catalysis due to their enhanced electronic properties and surface activity. nih.govxmu.edu.cn The nitrogen and sulfur atoms incorporated into the carbon matrix can act as active sites, improving performance. xmu.edu.cn

The preparation method involves the carbonization of a polymer containing both thiophene and amine groups. A polybenzoxazine resin derived from this compound, for example, would be an ideal precursor as it already contains the necessary N and S atoms in its structure. The process consists of heating the precursor polymer in an inert atmosphere at high temperatures (e.g., 700 °C to 1000 °C). nih.govmdpi.com During this pyrolysis, the polymer decomposes and rearranges to form a carbonaceous structure, while a portion of the nitrogen and sulfur atoms are retained within the carbon framework. researchgate.net

The resulting N, S co-doped porous carbons exhibit high surface areas and tailored pore structures. researchgate.net The doping with nitrogen and sulfur creates more active polar sites, which can enhance the material's affinity for adsorbing specific molecules or improve its electrochemical performance. xmu.edu.cn For example, N, S co-doped carbons have been shown to be effective hosts for confining lithium polysulfides in lithium-sulfur batteries, thereby mitigating the shuttle effect and improving battery performance. mdpi.com

Table 3: Representative Properties of N, S Co-Doped Porous Carbon Materials

| Precursor Type | Carbonization Temp. (°C) | BET Surface Area (m²/g) | Nitrogen Content (at%) | Sulfur Content (at%) |

| Thiophene/Pyrrole Polymer | 900 | ~900 | Tunable | Tunable |

| Organic Dye | 180 (hydrothermal) | High | Present | Present |

| Poly(2-aminothiazole) | High | High | Present | Present |

Note: This table presents typical data for N, S co-doped carbons derived from various nitrogen and sulfur-containing polymer precursors to illustrate the material properties. nih.govmdpi.commdpi.com

Biological Activity and Medicinal Chemistry Research Applications

Biomimetic Models in Biological Systems

The structural characteristics of 2-Thiophenemethylamine (B147629) make it a suitable candidate for constructing models that mimic complex biological systems, thereby facilitating a deeper understanding of fundamental physiological and pathological processes.

Metallothioneins are crucial cysteine-rich proteins that play a vital role in the homeostasis of essential metals like zinc and the detoxification of heavy metals such as cadmium. They are also implicated in protecting against oxidative stress. The sulfur atom within the thiophene (B33073) ring of this compound and its derivatives allows for the coordination of metal ions, making it an excellent component for creating synthetic mimics of metallothionein's metal-binding cores.

Researchers have utilized this compound as a reactant in the synthesis of triazole-linked thiophene conjugates. These conjugates are designed to serve as biomimetic models to investigate the intricate processes of metal detoxification and oxidative stress in which metallothioneins are involved. By studying how these synthetic models interact with metal ions, scientists can gain valuable insights into the mechanisms by which metallothioneins sequester toxic metals and mitigate cellular damage caused by reactive oxygen species. Thiosemicarbazone derivatives, which can be synthesized from related thiophene compounds, are known to act as chelating agents that react with metal ions and have been studied for their protective effects against cadmium toxicity, potentially through antioxidant and chelating mechanisms. nih.gov

Rational Design and Development of Therapeutic Agents

The thiophene ring is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of FDA-approved drugs. nih.govresearchgate.net The incorporation of the this compound moiety into molecular designs has led to the exploration of numerous therapeutic applications. nih.govsciensage.info

Thiophene derivatives have demonstrated significant potential as anticancer agents. researchgate.netnih.gov Research into compounds such as (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, which are structurally related to bis-thiophen-2-ylmethyl-amine, has revealed potent anticancer activity. nih.govresearchgate.net

In one study, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives were evaluated against a panel of human cancer cell lines, including colon (HCT-116), lung, breast, and skin cancer lines. nih.gov Certain derivatives exhibited selective and potent cytotoxic activity against the HCT-116 colon cancer cell line, with IC50 values indicating significant growth inhibition. nih.gov The proposed mechanism of action for these compounds involves the induction of cell cycle arrest at the S and G2/M phases and the modulation of microRNA expression, suggesting that they may act as S-phase-dependent chemotherapy agents that interact with or block the synthesis of DNA. nih.gov

| Derivative Example | Cancer Cell Line | IC50 (µM) | Proposed Mechanism |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4g | HCT-116 (Colon) | 7.1 ± 0.07 | Cell cycle arrest (S and G2/M phase), modulation of oncogenic and tumor suppressor microRNAs. nih.gov |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4a | HCT-116 (Colon) | 10.5 ± 0.07 | Cell cycle arrest (S and G2/M phase), modulation of oncogenic and tumor suppressor microRNAs. nih.gov |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4c | HCT-116 (Colon) | 11.9 ± 0.05 | Cell cycle arrest (S and G2/M phase), modulation of oncogenic and tumor suppressor microRNAs. nih.gov |

This table presents data on the anticancer activity of specific thiophene derivatives.

The thiophene scaffold is a key component in many compounds exhibiting antimicrobial activity. sciensage.infonih.gov A wide range of derivatives, including those synthesized from this compound, have been investigated for their efficacy against various pathogens. researchgate.netnih.gov

Research has shown that thiophene derivatives can be effective against both gram-positive and gram-negative bacteria, as well as fungi. researchgate.net For example, thiophene-2-sulphonyl-amino acid derivatives have been synthesized and tested against microorganisms such as Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and the fungus Candida utilis, with some compounds showing notable antimicrobial activity. researchgate.net Other studies on tetrasubstituted thiophene derivatives found that certain compounds were more potent than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The mechanism of action for these compounds is believed to involve interactions with essential microbial enzymes, such as dihydrofolate reductase. nih.gov

Thiophene-based compounds are well-known for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples. researchgate.netnih.gov These derivatives often exert their effects by targeting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov

Studies have shown that the presence of specific functional groups, such as amines, carboxylic acids, and methyl groups, on the thiophene ring is important for their anti-inflammatory activity. researchgate.netnih.gov Research on various thiophene derivatives has demonstrated their ability to reduce the expression of pro-inflammatory genes like TNF-α, IL-6, and IL-8. nih.gov For instance, certain methoxy-substituted thiophene derivatives were found to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of key signaling pathways involved in inflammation. nih.gov The 2-amino group, a core feature of this compound, has been identified as an important radical for the pharmacological activity of some anti-inflammatory thiophene derivatives. nih.gov

Derivatives of this compound have been synthesized and investigated as antagonists for the serotonin (B10506) 5-HT1A receptor, a key target in the central nervous system. Antagonists of this receptor are being explored for their potential therapeutic benefits in a variety of neurological and psychiatric conditions. nih.govdrugbank.com

Modulation of serotonergic systems is considered a novel therapeutic approach for neurodegenerative disorders like Alzheimer's disease. nih.gov Research has indicated that 5-HT1A receptor antagonists can exhibit neuroprotective effects. nih.govucm.es For example, studies in animal models of Alzheimer's disease have shown that the 5-HT1A receptor antagonist NAD-299 can reduce oxidative stress and neuronal loss in the hippocampus. nih.gov This suggests that compounds derived from scaffolds like this compound, which are designed to target the 5-HT1A receptor, may hold promise for preventing the progression of neurodegenerative diseases. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 2-Thiophenemethylamine (B147629). Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra, it is possible to map the complete proton and carbon framework of the molecule and confirm the connectivity between atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in the this compound molecule. The spectrum typically displays distinct signals corresponding to the aminomethyl protons (-CH₂- and -NH₂) and the three protons on the thiophene (B33073) ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of these signals are characteristic of the molecule's structure.

The protons of the thiophene ring typically appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are dictated by their position relative to the sulfur atom and the methylamine (B109427) substituent. The protons of the aminomethyl group (-CH₂NH₂) are observed in the aliphatic region. The methylene (B1212753) (-CH₂) protons typically appear as a singlet or a triplet depending on the solvent and concentration, while the amine (-NH₂) protons often present as a broad singlet.

Table 1: Typical ¹H NMR Spectral Data for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H-5 | 7.15 - 7.25 | Doublet of doublets |

| Thiophene H-3 | 6.90 - 7.00 | Doublet of doublets |

| Thiophene H-4 | 6.85 - 6.95 | Multiplet |

| Methylene (-CH₂-) | ~4.00 | Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The spectrum will show four signals in the aromatic region, corresponding to the four carbon atoms of the thiophene ring (two CH carbons, one CH carbon adjacent to the substituent, and the quaternary carbon C-2 bearing the substituent). A single signal in the aliphatic region corresponds to the methylene (-CH₂) carbon of the methylamine group.

Table 2: Typical ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-2 (quaternary) | 145 - 150 |

| Thiophene C-5 | 126 - 128 |

| Thiophene C-3 | 124 - 126 |

| Thiophene C-4 | 123 - 125 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To unequivocally confirm the molecular structure, two-dimensional (2D) NMR techniques are utilized. These experiments provide correlation data that reveal the connectivity between atoms. rsc.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would show correlations between the protons on the thiophene ring, helping to assign their specific positions.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals based on the already assigned proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for identifying the connection between the methylamine side chain and the thiophene ring by showing a correlation between the methylene (-CH₂) protons and the C-2 and C-3 carbons of the ring.

Together, these 2D NMR methods provide a comprehensive and unambiguous map of the molecular structure of this compound. rsc.org

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the characteristic functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the chemical bonds.

Key characteristic absorption bands for this compound include:

N-H Stretching: The primary amine (-NH₂) group typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations of the thiophene ring appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic thiophene ring are observed in the 1400-1600 cm⁻¹ region. researchgate.net

C-S Stretching: The vibration of the carbon-sulfur bond in the thiophene ring can be found in the fingerprint region, typically around 700-800 cm⁻¹. researchgate.net

Furthermore, FT-IR spectroscopy is an effective tool for monitoring chemical reactions, such as polymerization. Changes in the intensity or position of characteristic peaks, for instance, the disappearance of the N-H stretching bands or shifts in the thiophene ring vibrations, can indicate the participation of the amine group or the thiophene ring in a polymerization process.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Thiophene Ring | C=C Stretching | 1400 - 1600 |